4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a furoate group and a hydrazono linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with an appropriate aldehyde to form the hydrazono compound. Finally, the furoate group is introduced through esterification with furoic acid under acidic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions to minimize side reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and furoate moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl and furoate derivatives.
Scientific Research Applications
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is unique due to its combination of a hydrazono linkage and furoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H15ClN2O5 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H15ClN2O5/c21-15-5-9-16(10-6-15)27-13-19(24)23-22-12-14-3-7-17(8-4-14)28-20(25)18-2-1-11-26-18/h1-12H,13H2,(H,23,24)/b22-12+ |
InChI Key |
QGGLLXYEWLKQEG-WSDLNYQXSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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